
1-(2-Methyl-5-nitrofuran-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-5-nitrofuran-3-yl)ethanone is an organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by a furan ring substituted with a nitro group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-acetylfuran using nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid . Another method includes the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
科学研究应用
1-(2-Methyl-5-nitrofuran-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biochemical pathways. These reactive intermediates can damage DNA, proteins, and other cellular structures, resulting in antimicrobial effects .
相似化合物的比较
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Applied topically for wound infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. Its methyl and nitro groups confer unique properties that make it a valuable compound for various applications.
属性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
1-(2-methyl-5-nitrofuran-3-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3 |
InChI 键 |
HQGQJDKTVDTWEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)

![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
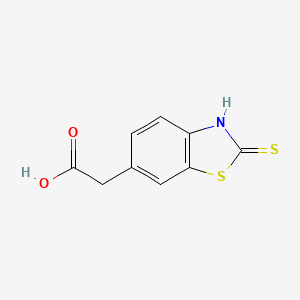
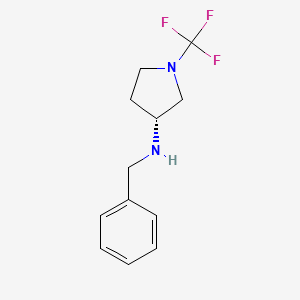

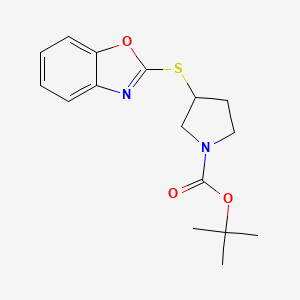

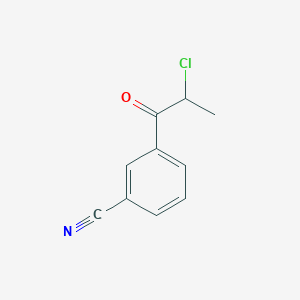



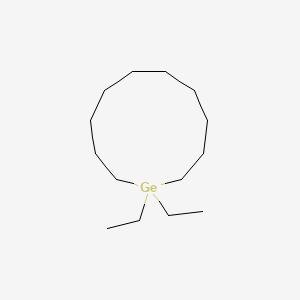
![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
